molecular formula C13H18O3 B3381595 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid CAS No. 25380-95-4

4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid

Cat. No.: B3381595
CAS No.: 25380-95-4
M. Wt: 222.28 g/mol
InChI Key: WIOBJKISLAORQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid is an organic compound characterized by a butanoic acid backbone with a 3-methoxyphenyl group attached to the fourth carbon and two methyl groups attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-methoxybenzene with 3,3-dimethylbutanoic acid chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-(3-Hydroxyphenyl)-3,3-dimethylbutanoic acid.

    Reduction: 4-(3-Methoxyphenyl)-3,3-dimethylbutanol.

    Substitution: 4-(3-Aminophenyl)-3,3-dimethylbutanoic acid.

Scientific Research Applications

4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound may also influence signaling pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxyphenyl)-3,3-dimethylbutanoic acid
  • 4-(3-Aminophenyl)-3,3-dimethylbutanoic acid
  • 4-(3-Methoxyphenyl)-3,3-dimethylbutanol

Uniqueness

4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its stability and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

4-(3-methoxyphenyl)-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2,9-12(14)15)8-10-5-4-6-11(7-10)16-3/h4-7H,8-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOBJKISLAORQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 2-cyano-3,3-dimethyl-4-(3-methoxyphenyl)butanoate (9.0 g, 0.033 mol) and KOH (9.2 g, 0.163 mol) in ethylene gylcol (100 mL) was heated at 180° C. for 2 days. The solution was cooled to room temperature, poured into water (200 mL) and extracted with ether (100 mL). The organic layer was separated, dried (MgSO4) and evaporated to afford the acid (6.7 g, 0.03 mol)as brown oil, which was used without further purification. 1H NMR (360 MHz, CDCl3) δ 1.06 (6H, s), 2.24 (2H, s), 2.66 (2H, s), 3.81 (3H, s), 6.74-6.79 (3H, m), 7.19 (1H, t, J=8.1 Hz). MS (ES+) 223 (M+1).
Name
ethyl 2-cyano-3,3-dimethyl-4-(3-methoxyphenyl)butanoate
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid
Reactant of Route 2
4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid
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4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid
Reactant of Route 4
4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid
Reactant of Route 5
4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid
Reactant of Route 6
4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid

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